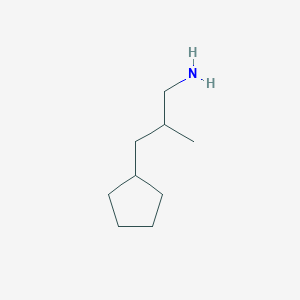
3-Cyclopentyl-2-methylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopentyl-2-methylpropan-1-amine is an organic compound characterized by a cyclopentyl ring attached to a 2-methylpropan-1-amine group. This compound is part of the amine family, which are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups. Amines are known for their fishy odor and are widely used in various chemical and biological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 3-Cyclopentyl-2-methylpropan-1-amine can be achieved through several synthetic routes. One common method involves the reductive amination of cyclopentanone with 2-methylpropan-1-amine. This reaction typically requires a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of a precursor compound under high pressure and temperature. The use of continuous flow reactors can enhance the efficiency and yield of the process .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopentyl-2-methylpropan-1-amine undergoes various chemical reactions, including:
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, such as methyl iodide (CH3I) or ethyl bromide (C2H5Br)
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Secondary amines, tertiary amines
Substitution: Substituted amines
Aplicaciones Científicas De Investigación
3-Cyclopentyl-2-methylpropan-1-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Cyclopentyl-2-methylpropan-1-amine involves its interaction with biological targets such as enzymes and receptors. The amine group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the cyclopentyl ring can interact with hydrophobic pockets in proteins, affecting their conformation and function .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentylamine: Similar structure but lacks the 2-methyl group.
2-Methylpropan-1-amine: Similar structure but lacks the cyclopentyl ring.
Cyclohexylamine: Contains a cyclohexyl ring instead of a cyclopentyl ring.
Uniqueness
3-Cyclopentyl-2-methylpropan-1-amine is unique due to the presence of both a cyclopentyl ring and a 2-methylpropan-1-amine group. This combination imparts distinct chemical and biological properties, making it valuable in various applications .
Propiedades
Fórmula molecular |
C9H19N |
|---|---|
Peso molecular |
141.25 g/mol |
Nombre IUPAC |
3-cyclopentyl-2-methylpropan-1-amine |
InChI |
InChI=1S/C9H19N/c1-8(7-10)6-9-4-2-3-5-9/h8-9H,2-7,10H2,1H3 |
Clave InChI |
SKIOPWICPSTWBL-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1CCCC1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


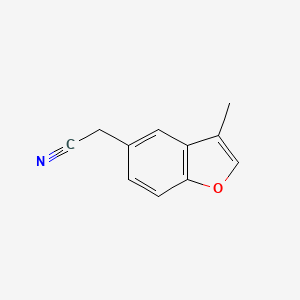
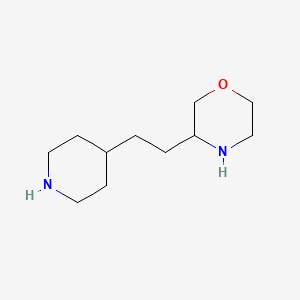
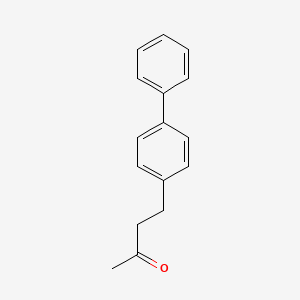
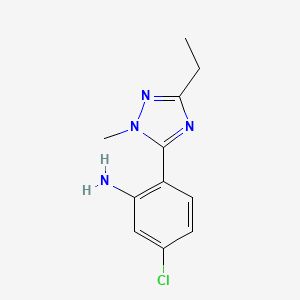
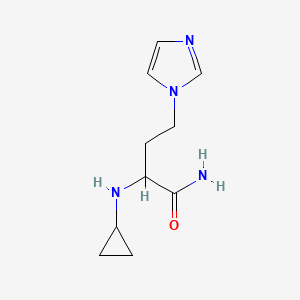
![2-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)-3-methylbutanoic acid](/img/structure/B13621061.png)
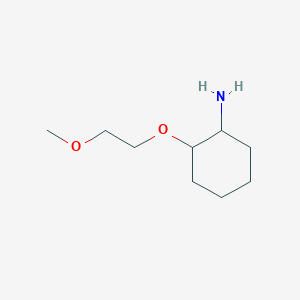

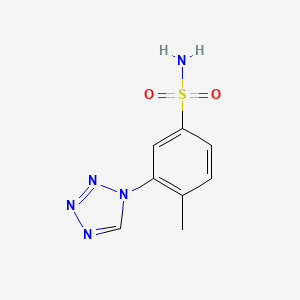
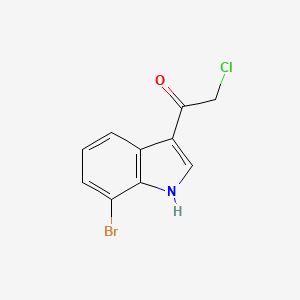

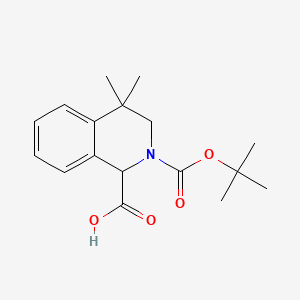
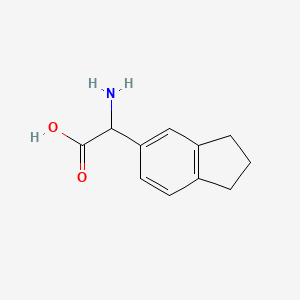
![6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}-N-methylpyridine-3-carboxamidetrihydrochloride](/img/structure/B13621108.png)
